N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine
Description
N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine is a secondary amine featuring a 2-chlorobenzyl group and a 3-(2,5-dimethylpyrrol-1-yl)propyl substituent. The compound’s structure combines a halogenated aromatic system (2-chlorobenzyl) with a substituted pyrrole ring linked via a propyl chain.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(2,5-dimethylpyrrol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2/c1-13-8-9-14(2)19(13)11-5-10-18-12-15-6-3-4-7-16(15)17/h3-4,6-9,18H,5,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKHNUFBXHBLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCNCC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901173047 | |
| Record name | N-[(2-Chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901173047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-32-9 | |
| Record name | N-[(2-Chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901173047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine is a compound that has garnered attention due to its potential biological activities. The compound is characterized by its unique molecular structure, which includes a chlorobenzyl moiety and a pyrrole derivative. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H21ClN2
- Molecular Weight : 276.81 g/mol
- CAS Number : 1119451-32-9
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. Compounds containing pyrrole rings are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
- Receptor Interaction : The compound may interact with serotonin receptors (5HT receptors), which are implicated in various physiological processes including mood regulation and pain perception.
- Antiproliferative Effects : Studies have indicated that pyrrole derivatives exhibit antiproliferative activity against cancer cell lines, suggesting that this compound could possess similar properties.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Table 1: Summary of Biological Activities
Pharmacological Implications
The pharmacological implications of this compound suggest its potential as a lead compound for drug development in treating various diseases:
- Cancer Therapy : Given its antiproliferative properties, there is a possibility for development as an anticancer agent.
- Infection Control : Its antibacterial activity indicates potential applications in treating bacterial infections resistant to conventional antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Aromatic Systems
The target compound’s 2-chlorobenzyl group distinguishes it from analogs with alternative halogenation patterns or alkyl substituents. For example:
- N-(2-chloro-6-fluorobenzyl)-N-(3-pyridinylmethyl)amine () features dual halogenation (Cl, F) on the benzyl ring and a pyridinylmethyl group.
- 1-(2-isopropylbenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine () substitutes chlorine with an isopropyl group, reducing electronegativity but increasing steric bulk, which may alter receptor-binding kinetics .
Table 1: Substituent Comparison in Benzylamine Derivatives
| Compound | Benzyl Substituent | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| Target Compound | 2-chloro | Dimethylpyrrole, propylamine | Moderate electron withdrawal |
| N-(2-chloro-6-fluorobenzyl)-[...]amine | 2-Cl, 6-F | Pyridinylmethyl | Strong electron withdrawal |
| 1-(2-isopropylbenzyl)-[...]amine | 2-isopropyl | Pyrazole, pyrimidine | Electron donation (alkyl) |
Amine Chain Modifications
The propyl-linked dimethylpyrrole in the target compound contrasts with other amines:
- Diethyl[3-(pyridin-4-ylamino)propyl]amine () replaces the pyrrole with a pyridine, increasing basicity and hydrogen-bonding capacity due to pyridine’s lone pair availability .
- NP2 (), a naphthalimide derivative, exhibits extended π-conjugation (six additional π-electrons), enhancing DNA intercalation via π-π stacking—a property less likely in the target compound due to the sterically hindered dimethylpyrrole .
Table 2: Amine Chain Properties
| Compound | Amine Chain Structure | Aromatic System | Key Interactions |
|---|---|---|---|
| Target Compound | 3-(2,5-dimethylpyrrol-1-yl)propyl | Pyrrole | Moderate π-π, steric hindrance |
| Diethyl[3-(pyridin-4-ylamino)propyl]amine | Pyridinylpropyl | Pyridine | Hydrogen bonding, π-π |
| NP2 | Naphthalimide | Naphthalene | Strong π-π stacking |
Physicochemical and Pharmacokinetic Implications
- Lipophilicity: The 2-chlorobenzyl group increases logP compared to non-halogenated analogs. However, the dimethylpyrrole’s lower polarity may further enhance membrane permeability relative to pyridine-containing compounds .
- Metabolic Stability : Halogenation typically reduces oxidative metabolism, suggesting the target compound may exhibit longer half-lives than alkyl-substituted analogs like 1-(2-isopropylbenzyl)-[...]amine .
Research Findings and Inferred Bioactivity
- Kinase Inhibition : Pyridine/pyrazole-containing analogs () are often kinase inhibitors. The target’s dimethylpyrrole may reduce ATP-binding pocket affinity compared to these heterocycles but improve selectivity via steric effects .
- DNA Interaction: Unlike NP2’s strong DNA intercalation (), the target’s dimethylpyrrole likely limits π-π stacking, redirecting its mechanism toward non-intercalative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
